molecular formula C26H21N3O3S B2973282 2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893288-99-8

2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2973282
CAS RN: 893288-99-8
M. Wt: 455.53
InChI Key: KAIQXIPROAFTHH-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them valuable in the research and development of new antiviral drugs. The specific interactions with viral enzymes or replication machinery could be explored using derivatives of the given compound.

Anti-inflammatory Properties

The indole nucleus, a component of the compound, is known to possess anti-inflammatory activities . Research into the anti-inflammatory applications of this compound could lead to the development of new treatments for chronic inflammatory diseases. This could involve studying the compound’s effect on inflammatory markers and pathways in cellular models.

Anticancer Potential

Compounds with an indole base have been found to have anticancer activities . The compound could be studied for its potential to act as a chemotherapeutic agent, possibly targeting specific cancer cell lines or interfering with cancer cell signaling and metabolism.

Antimicrobial Effects

Indole derivatives are also known for their antimicrobial activity, which includes action against bacteria such as Staphylococcus aureus and Escherichia coli . The compound could be researched for its efficacy in treating infections caused by multidrug-resistant bacteria, which is a growing concern in the medical field.

Antidiabetic Applications

The structural complexity of the compound suggests potential for antidiabetic activity. Indole derivatives have been utilized in the management of diabetes, and the compound could be investigated for its ability to modulate blood glucose levels or enhance insulin sensitivity .

Antimalarial Activity

Indole-based compounds have shown promise in antimalarial research . The compound could be analyzed for its potential to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria, which could contribute to the development of new antimalarial medications.

Mechanism of Action

AMBMP’s mechanism of action depends on its biological targets. It has been investigated as a canonical Wnt/β-catenin pathway activator . This pathway plays a crucial role in cell signaling, development, and inflammation regulation.

properties

IUPAC Name

2-amino-6-benzyl-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-17-8-7-11-19(14-17)23-21(15-27)26(28)32-24-20-12-5-6-13-22(20)29(33(30,31)25(23)24)16-18-9-3-2-4-10-18/h2-14,23H,16,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQXIPROAFTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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